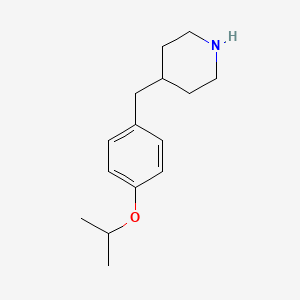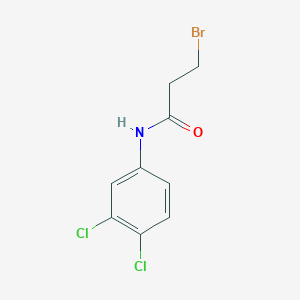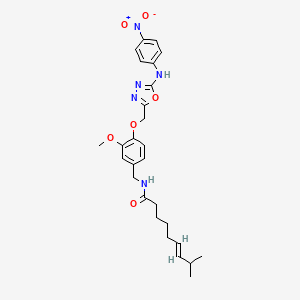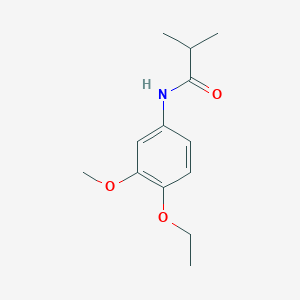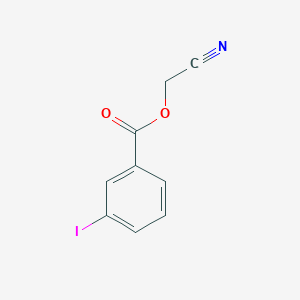
Cyanomethyl 3-iodobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanomethyl 3-iodobenzoate is an organic compound with the molecular formula C9H6INO2. It is a derivative of benzoic acid, where the hydrogen atom at the meta position is replaced by an iodine atom, and the carboxyl group is esterified with a cyanomethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyanomethyl 3-iodobenzoate can be synthesized through various methods. One common approach involves the esterification of 3-iodobenzoic acid with cyanomethyl alcohol in the presence of a suitable catalyst. The reaction typically requires an acidic or basic catalyst and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cyanomethyl 3-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The cyanomethyl group can be oxidized to a carboxyl group or reduced to an amine group.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution: Derivatives with various functional groups replacing the iodine atom.
Oxidation: 3-Iodobenzoic acid derivatives.
Reduction: 3-Iodobenzylamine derivatives.
Applications De Recherche Scientifique
Cyanomethyl 3-iodobenzoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is employed in the synthesis of novel materials with unique properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme activities and protein interactions
Mécanisme D'action
The mechanism of action of Cyanomethyl 3-iodobenzoate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, it may interact with specific enzymes or proteins, altering their activity or function. The exact molecular targets and pathways involved vary depending on the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-iodobenzoate: Similar structure but lacks the cyanomethyl group.
3-Iodobenzoic acid: The carboxyl group is not esterified.
3-Cyanobenzoic acid: Contains a cyano group instead of an iodine atom.
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C9H6INO2 |
|---|---|
Poids moléculaire |
287.05 g/mol |
Nom IUPAC |
cyanomethyl 3-iodobenzoate |
InChI |
InChI=1S/C9H6INO2/c10-8-3-1-2-7(6-8)9(12)13-5-4-11/h1-3,6H,5H2 |
Clé InChI |
XRTOGFHTQSRLAO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)I)C(=O)OCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


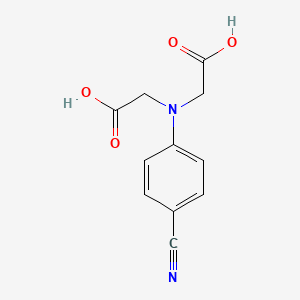
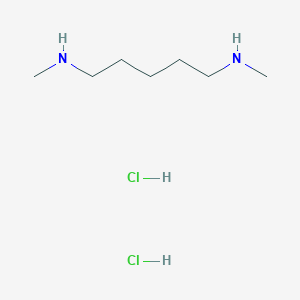

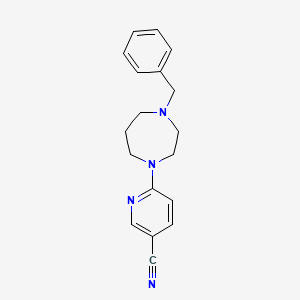
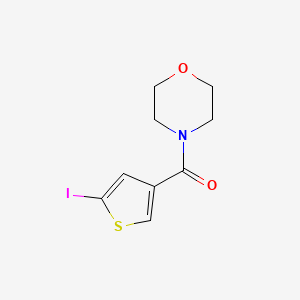
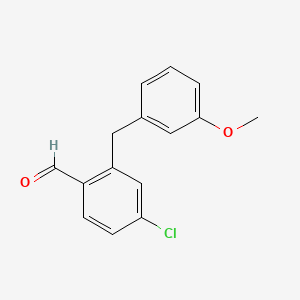
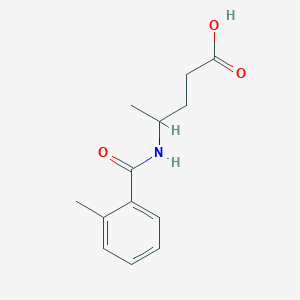
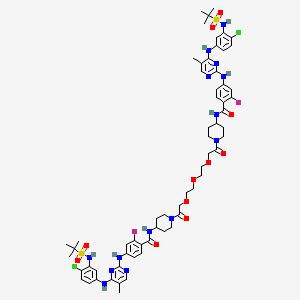
![2-[3-(Morpholin-4-yl)-3-oxopropyl]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14904419.png)
